REACTION_CXSMILES
|
[N:1]([C:4](N=[N+]=[N-])=[O:5])=[N+]=[N-].[C:9]([O:13][C:14](OC([O-])=O)=[O:15])([CH3:12])([CH3:11])[CH3:10]>CO.[OH-].[OH-].[Pd+2]>[C:14]([C:4]([NH2:1])=[O:5])([O:13][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:15] |f:3.4.5|
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through Celite in a sintered glass funnel
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC(C)(C)C)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 370 mg | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 82.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |